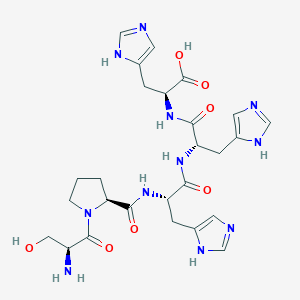![molecular formula C14H19NO2 B14192661 N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide CAS No. 923011-85-2](/img/structure/B14192661.png)
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide: is an organic compound characterized by a hydroxy group attached to a phenylpropan structure, which is further linked to a pent-4-enamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (1R,2S)-1-hydroxy-1-phenylpropan-2-amine.
Amidation Reaction: The amine is then reacted with pent-4-enoic acid under appropriate conditions to form the desired amide. This reaction often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or anticancer agent.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the amide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in the desired biological effects.
Comparaison Avec Des Composés Similaires
- N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)-2-propanyl]acetamide
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole
Comparison: N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide is unique due to its specific structural features, such as the combination of a hydroxy group and a pent-4-enamide moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential applications. In comparison, similar compounds may have different functional groups or structural arrangements, leading to variations in their chemical and biological properties.
Propriétés
Numéro CAS |
923011-85-2 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide |
InChI |
InChI=1S/C14H19NO2/c1-3-4-10-13(16)15-11(2)14(17)12-8-6-5-7-9-12/h3,5-9,11,14,17H,1,4,10H2,2H3,(H,15,16)/t11-,14-/m0/s1 |
Clé InChI |
NTNREBGHNFVQBG-FZMZJTMJSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC(=O)CCC=C |
SMILES canonique |
CC(C(C1=CC=CC=C1)O)NC(=O)CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate](/img/structure/B14192580.png)

![3-[3-(Dibenzylamino)phenyl]but-2-enoic acid](/img/structure/B14192585.png)

![3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192604.png)




![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)-](/img/structure/B14192623.png)

![2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14192636.png)
![6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14192637.png)

